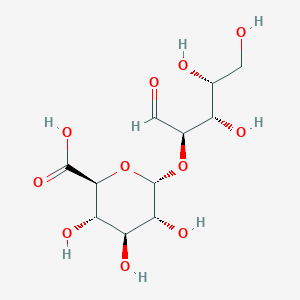

![molecular formula C7H12O5 B096919 (1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol CAS No. 15814-56-9](/img/structure/B96919.png)

(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide glycolithocholique 3-sulfate implique la sulfatation de l'acide glycolithocholique. Ce processus nécessite généralement l'utilisation d'un complexe de trioxyde de soufre-pyridine ou d'acide chlorosulfonique comme agents sulfatants dans des conditions contrôlées afin d'assurer une sulfatation sélective à la position 3 de la molécule d'acide glycolithocholique .

Méthodes de production industrielle : La production industrielle de l'acide glycolithocholique 3-sulfate peut impliquer des réactions de sulfatation à grande échelle suivies d'une purification par des techniques telles que la chromatographie liquide préparative. Le produit purifié est ensuite cristallisé pour obtenir le composé final .

Types de réactions :

Oxydation : L'acide glycolithocholique 3-sulfate peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfate en groupe hydroxyle, bien que ce soit moins fréquent.

Substitution : Le groupe sulfate peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs comme l'azoture de sodium ou les thiols.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Conversion en acide glycolithocholique.

Substitution : Formation de dérivés de l'acide glycolithocholique avec différents groupes fonctionnels.

4. Applications de recherche scientifique

L'acide glycolithocholique 3-sulfate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de sulfatation et le comportement des dérivés d'acides biliaires.

Biologie : Étudié pour son rôle dans les processus cellulaires et les interactions avec les membranes cellulaires.

Médecine : Agent thérapeutique potentiel pour inhiber la réplication du VIH-1 et traiter les maladies de la vésicule biliaire

Industrie : Utilisé dans le développement de médicaments antiviraux et la recherche sur le métabolisme des acides biliaires.

5. Mécanisme d'action

L'acide glycolithocholique 3-sulfate exerce ses effets en inhibant la réplication du VIH-1. Il interagit avec les protéines virales et les récepteurs cellulaires, empêchant le virus de pénétrer et de se répliquer dans les cellules hôtes . Le composé affecte également le métabolisme des acides biliaires, influençant la solubilité et le transport du cholestérol et d'autres lipides dans l'organisme .

Composés similaires :

Acide glycolithocholique : Un précurseur de l'acide glycolithocholique 3-sulfate, sans le groupe sulfate.

Acide cholique : Un acide biliaire primaire à partir duquel l'acide glycolithocholique est dérivé.

Acide lithocholique : Un autre acide biliaire avec des propriétés similaires mais des voies métaboliques différentes.

Unicité : L'acide glycolithocholique 3-sulfate est unique en raison de sa structure sulfatée, qui améliore sa solubilité et son activité biologique. Sa capacité à inhiber la réplication du VIH-1 le distingue des autres dérivés d'acides biliaires .

Applications De Recherche Scientifique

Glycolithocholic acid 3-sulfate has several scientific research applications:

Chemistry: Used as a model compound to study sulfation reactions and the behavior of bile acid derivatives.

Biology: Investigated for its role in cellular processes and interactions with cellular membranes.

Medicine: Potential therapeutic agent for inhibiting HIV-1 replication and treating gallbladder diseases

Industry: Utilized in the development of antiviral drugs and research on bile acid metabolism.

Mécanisme D'action

Glycolithocholic acid 3-sulfate exerts its effects by inhibiting the replication of HIV-1. It interacts with viral proteins and cellular receptors, preventing the virus from entering and replicating within host cells . The compound also affects bile acid metabolism, influencing the solubility and transport of cholesterol and other lipids in the body .

Comparaison Avec Des Composés Similaires

Glycolithocholic Acid: A precursor to glycolithocholic acid 3-sulfate, lacking the sulfate group.

Cholic Acid: A primary bile acid from which glycolithocholic acid is derived.

Lithocholic Acid: Another bile acid with similar properties but different metabolic pathways.

Uniqueness: Glycolithocholic acid 3-sulfate is unique due to its sulfated structure, which enhances its solubility and biological activity. Its ability to inhibit HIV-1 replication sets it apart from other bile acid derivatives .

Propriétés

Numéro CAS |

15814-56-9 |

|---|---|

Formule moléculaire |

C7H12O5 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

(1R,3S,4S,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |

InChI |

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 |

Clé InChI |

LYLSUYCOHWVOFS-VEIUFWFVSA-N |

SMILES |

COC1C(C2C(C(O1)CO2)O)O |

SMILES isomérique |

CO[C@@H]1[C@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |

SMILES canonique |

COC1C(C2C(C(O1)CO2)O)O |

Synonymes |

1-O-Methyl-3,6-anhydro-α-D-mannopyranose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)